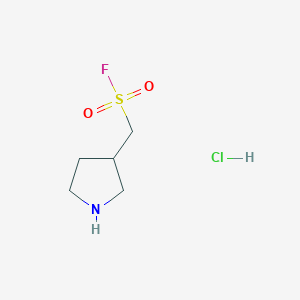

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

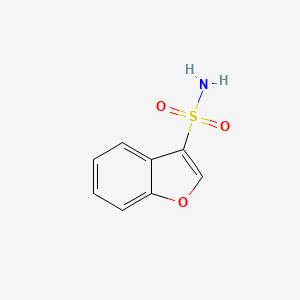

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2126160-86-7 . It has a molecular weight of 203.66 . The IUPAC name for this compound is pyrrolidin-3-ylmethanesulfonyl fluoride hydrochloride .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Mechanism of Action

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride works by irreversibly inhibiting proteases, which are enzymes that break down proteins into smaller peptides. This compound binds to the active site of proteases, preventing them from breaking down proteins. This mechanism of action makes this compound a valuable tool in the study of proteases and their role in various diseases.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has several advantages for lab experiments, including its high specificity towards proteases and its ability to irreversibly inhibit proteases. However, this compound also has some limitations, including its potential toxicity and the need for expertise and proper equipment to ensure the purity of the final product.

Future Directions

There are several future directions for research on (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride. One potential direction is the development of new this compound derivatives with improved properties, such as increased specificity towards certain proteases or reduced toxicity. Additionally, this compound could be used as a tool to study the role of proteases in other diseases, such as cardiovascular disease and diabetes. Finally, this compound could be used in the development of new drugs and therapies for various diseases.

Conclusion:

In conclusion, this compound is a valuable tool in scientific research due to its unique properties. Its ability to irreversibly inhibit proteases and its reactivity towards peptides make it a valuable tool in the study of proteases and their role in various diseases. While this compound has some limitations, its potential for future research and development makes it an important compound in the field of scientific research.

Synthesis Methods

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride can be synthesized using various methods, including reaction of pyrrolidine with methanesulfonyl chloride followed by reaction with hydrogen fluoride gas. In addition, this compound can also be synthesized using sodium fluoride instead of hydrogen fluoride. The synthesis of this compound is a complex process that requires expertise and proper equipment to ensure the purity of the final product.

Scientific Research Applications

(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has been widely used in scientific research due to its unique properties, including its ability to inhibit proteases and its reactivity towards peptides. This compound has been used as a tool to study the role of proteases in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a reagent for peptide synthesis, which is a crucial step in the development of new drugs and therapies.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name |

pyrrolidin-3-ylmethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-1-2-7-3-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVZXFVLYREUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CS(=O)(=O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)